16,16-二甲基前列腺素 F2α
描述
16,16-Dimethylprostaglandin F2alpha is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only. The molecular formula is C22H38O5 and the molecular weight is 382.5 g/mol .
Synthesis Analysis
The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported .Molecular Structure Analysis
The molecular formula of 16,16-Dimethylprostaglandin F2alpha is C22H38O5 . The average mass is 362.503 Da and the monoisotopic mass is 362.245697 Da .Chemical Reactions Analysis
16,16-Dimethylprostaglandin F2alpha is a metabolically stable analog of PGF2α .Physical And Chemical Properties Analysis
The molecular weight of 16,16-Dimethylprostaglandin F2alpha is 382.5 g/mol . The density is 1.1±0.1 g/cm3 and the boiling point is 542.5±50.0 °C at 760 mmHg .科学研究应用
大鼠肝细胞中的糖原生成和糖原分解:发现 16,16-二甲基 PGE2 可增加葡萄糖在肝细胞中转化为糖原。它还抑制胰岛素诱导的糖原生成和激素刺激的糖原分解,突出了其在肝脏代谢和葡萄糖处理中的重要作用 (Okumura & Saito, 1990).
大鼠胃肠道重量变化:口服和皮下注射 16,16-二甲基 PGE2 可导致大鼠胃和小肠干重增加,表明其在胃肠道发育和细胞生长中发挥作用 (Gilbertson 等,1983).
抑制人单核细胞中细胞因子的产生:观察到该化合物可抑制幽门螺杆菌刺激的人单核细胞中肿瘤坏死因子-α 和白细胞介素-1β 的产生。这表明其对胃粘膜的潜在抗炎作用 (Takaishi 等,1999).
胃粘膜的细胞保护:研究表明,16,16-二甲基 PGE2 可能通过增加胃液量和增厚粘液凝胶层来保护胃粘膜免受坏死剂的侵害 (Taniguchi 等,1992).
对激素刺激的糖原分解的影响:16,16-二甲基 PGE2 对大鼠肝细胞原代培养中激素刺激的糖原分解的影响似乎存在性别差异,这可能对性别特异性药物治疗产生影响 (Okumura & Saito, 1990).
刺激葡萄糖转化为糖原:发现 16,16-二甲基 PGE2 可刺激大鼠肝细胞中葡萄糖转化为糖原的基础速率,再次强调了其在肝脏代谢中的重要作用 (Okumura 等,1993).
安全和危害
未来方向
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-SCOYTADVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-Dimethylprostaglandin F2alpha | |
CAS RN |
39746-23-1 | |
Record name | 16,16-Dimethylprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,16-DIMETHYLPROSTAGLANDIN F2.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5J9G2N18M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。